(2,2-Dimethoxyethyl)cyclobutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,2-Dimethoxyethyl)cyclobutane is an organic compound featuring a cyclobutane ring substituted with a 2,2-dimethoxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The primary method for synthesizing cyclobutane derivatives, including (2,2-Dimethoxyethyl)cyclobutane, is the [2 + 2] cycloaddition reaction. This reaction involves the combination of two alkenes to form a cyclobutane ring. The reaction typically requires the presence of a catalyst, such as a metal complex, and can be carried out under various conditions, including photochemical or thermal activation .
Industrial Production Methods
Industrial production of cyclobutane derivatives often involves the use of high-pressure reactors and specialized catalysts to ensure high yields and purity. The process may also include steps for the purification and isolation of the desired product, such as distillation or chromatography .
Chemical Reactions Analysis
Types of Reactions
(2,2-Dimethoxyethyl)cyclobutane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The methoxy groups can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or amines (NH3) can be used under appropriate conditions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
(2,2-Dimethoxyethyl)cyclobutane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Industry: Utilized in the production of materials with unique properties, such as polymers and resins.
Mechanism of Action
The mechanism by which (2,2-Dimethoxyethyl)cyclobutane exerts its effects depends on the specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to modulate their activity. The exact pathways involved can vary, but they often include binding to active sites or altering the conformation of target proteins .
Comparison with Similar Compounds
Similar Compounds
- (1S,3S)-3-acetyl-2,2-dimethyl-1-(2,2-dimethoxyethyl)cyclobutane
- [(1S,3S)-3-acetyl-2,2-dimethylcyclobutyl]acetate
Uniqueness
(2,2-Dimethoxyethyl)cyclobutane is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Properties
CAS No. |
90253-02-4 |
---|---|
Molecular Formula |
C8H16O2 |
Molecular Weight |
144.21 g/mol |
IUPAC Name |
2,2-dimethoxyethylcyclobutane |
InChI |
InChI=1S/C8H16O2/c1-9-8(10-2)6-7-4-3-5-7/h7-8H,3-6H2,1-2H3 |
InChI Key |
BOISLSFEJMMDDU-UHFFFAOYSA-N |
Canonical SMILES |
COC(CC1CCC1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.